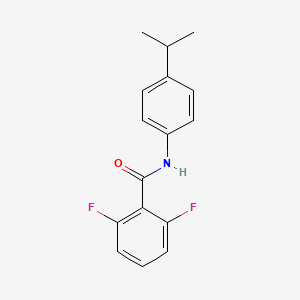

2,6-difluoro-N-(4-isopropylphenyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C16H15F2NO |

|---|---|

Molekulargewicht |

275.29 g/mol |

IUPAC-Name |

2,6-difluoro-N-(4-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H15F2NO/c1-10(2)11-6-8-12(9-7-11)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |

InChI-Schlüssel |

CWDIUVJBYKHCPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |

Herkunft des Produkts |

United States |

A Technical Guide to 2,6-difluoro-N-(4-cumyl)benzamide: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-N-(4-cumyl)benzamide, a novel N-substituted benzamide derivative. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, outlines its formal nomenclature, proposes a robust synthetic pathway, and discusses its predicted physicochemical properties. Furthermore, we explore the potential biological activities and applications of this compound, drawing insights from the known pharmacology of the 2,6-difluorobenzamide scaffold and other molecules incorporating a cumyl moiety. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for applications in medicinal chemistry and drug discovery.

Nomenclature and Chemical Identity

A clear and unambiguous naming system is paramount for scientific communication. This section provides the systematic nomenclature and key identifiers for the target compound.

IUPAC Name

The formal IUPAC name for the compound is 2,6-difluoro-N-(4-(propan-2-yl)phenyl)benzamide . This name is derived from the core benzamide structure, with two fluorine atoms at positions 2 and 6 of the benzoyl ring, and a 4-(propan-2-yl)phenyl (or 4-cumyl) group substituting the nitrogen atom of the amide.

Synonyms

Common synonyms that may be encountered include:

-

2,6-difluoro-N-(4-cumyl)benzamide

-

N-(4-isopropylphenyl)-2,6-difluorobenzamide

-

2,6-difluoro-N-(p-cumyl)benzamide

Chemical Structure and Identifiers

The chemical structure is characterized by a central amide linkage connecting a 2,6-difluorinated phenyl ring and a 4-isopropyl-substituted phenyl ring.

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₁₅F₂NO | Calculated |

| Molecular Weight | 275.29 g/mol | Calculated |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F | Calculated |

| InChI Key | (Not yet assigned) | - |

| CAS Number | (Not yet assigned) | - |

Proposed Synthesis Pathway

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. The most direct and industrially scalable approach for preparing 2,6-difluoro-N-(4-cumyl)benzamide is the acylation of 4-cumylaniline with 2,6-difluorobenzoyl chloride.[1][2] This method is known for its efficiency and high yields for a wide range of substituted anilines and benzoyl chlorides.[1]

Reaction Scheme

Sources

Biological Activity of 2,6-Difluoro-N-(4-isopropylphenyl)benzamide: A Technical Guide

This guide provides an in-depth technical analysis of 2,6-difluoro-N-(4-isopropylphenyl)benzamide , a bioactive benzanilide derivative. Based on its structural pharmacophore, this compound is primarily characterized as a Dihydroorotate Dehydrogenase (DHODH) inhibitor and a potential FtsZ-targeting antimicrobial agent . It serves as a critical chemical probe in structure-activity relationship (SAR) studies for anti-inflammatory, immunosuppressive, and antimicrobial drug discovery.

Executive Summary

2,6-difluoro-N-(4-isopropylphenyl)benzamide (CAS: 1001741-48-5) is a synthetic benzanilide derivative utilized in medicinal chemistry as a scaffold for inhibiting nucleotide biosynthesis and bacterial cell division. Its biological activity is driven by the 2,6-difluorobenzoyl moiety, which imparts metabolic stability and conformational rigidity, and the 4-isopropylaniline group, which enhances lipophilic interaction with hydrophobic binding pockets.

Key Applications:

-

Immunomodulation: Inhibition of human DHODH (hDHODH), blocking de novo pyrimidine biosynthesis in activated T-lymphocytes.

-

Antimicrobial Research: Targeting the bacterial cell division protein FtsZ.

-

Agrochemical Discovery: Investigation as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide analogue.

Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | 2,6-difluoro-N-(4-isopropylphenyl)benzamide |

| CAS Number | 1001741-48-5 |

| Molecular Formula | C₁₆H₁₅F₂NO |

| Molecular Weight | 275.30 g/mol |

| SMILES | CC(C)c1ccc(cc1)NC(=O)c2c(F)cccc2F |

| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Topological Polar Surface Area | 29.1 Ų |

Structural Insight: The 2,6-difluoro substitution on the benzoyl ring is a critical design element. It creates a "privileged structure" by:

-

Twisting the Amide Bond: The steric bulk of the fluorine atoms forces the amide bond out of planarity with the benzoyl ring, often locking the molecule in a bioactive conformation.

-

Metabolic Blocking: It prevents oxidative metabolism at the susceptible ortho positions.

-

Electronic Modulation: The electron-withdrawing fluorines increase the acidity of the amide proton, potentially strengthening hydrogen bond interactions with target residues (e.g., Tyr356 in DHODH).

Mechanism of Action (MoA)

Primary Mechanism: DHODH Inhibition

The compound acts as a non-competitive inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.

-

Pathway Logic: Rapidly proliferating cells (like activated T-cells and cancer cells) rely heavily on the de novo pathway for pyrimidine nucleotides (UMP, CTP, dTTP). Resting cells can use the salvage pathway.

-

Inhibition Mechanism: The benzanilide core binds to the ubiquinone-binding tunnel of DHODH. The 4-isopropyl group occupies the hydrophobic sub-pocket, while the 2,6-difluorobenzoyl moiety interacts with the polar region near the redox cofactor FMN.

-

Outcome: Depletion of intracellular UMP pools

Cell cycle arrest at G1/S phase

Secondary Mechanism: FtsZ Inhibition (Antimicrobial)

In bacterial models, 2,6-difluorobenzamides have shown activity against FtsZ , the tubulin homologue responsible for Z-ring formation during cell division.

-

Binding: The compound stabilizes FtsZ filaments or prevents their assembly, leading to filamentation and cell death.

-

Selectivity: The 2,6-difluoro motif is specific for creating the curvature required to fit into the FtsZ inter-domain cleft.

Visualization: Signaling & Experimental Workflows

Figure 1: DHODH Inhibition Pathway

This diagram illustrates the blockade of pyrimidine biosynthesis and the subsequent downstream effects on T-cell proliferation.

Caption: Mechanism of DHODH inhibition leading to pyrimidine depletion and cell cycle arrest.

Figure 2: Experimental Synthesis Workflow

Standard protocol for synthesizing the compound via Schotten-Baumann or acid chloride coupling.

Caption: Acid chloride coupling route for high-yield synthesis of the target benzamide.

Experimental Protocols

Protocol A: Chemical Synthesis (Standard Procedure)

Objective: To synthesize high-purity 2,6-difluoro-N-(4-isopropylphenyl)benzamide for biological testing.

-

Activation: Dissolve 2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.

-

Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.

-

Addition: Slowly add a solution of 4-isopropylaniline (1.0 eq) and Triethylamine (1.5 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water to yield white crystals.

Protocol B: DHODH Enzymatic Assay (In Vitro)

Objective: Determine the IC₅₀ of the compound against human DHODH.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Reaction Mix: Recombinant hDHODH enzyme, L-Dihydroorotate (Substrate, 200 µM), Decylubiquinone (Co-substrate, 40 µM), and DCIP (2,6-dichloroindophenol, 60 µM) as the terminal electron acceptor.

-

Procedure:

-

Incubate enzyme with the test compound (dissolved in DMSO) for 10 minutes at 25°C.

-

Initiate reaction by adding L-Dihydroorotate.

-

Measurement: Monitor the reduction of DCIP by measuring absorbance decrease at 600 nm over 10 minutes.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

-

Validation: Use Leflunomide (A77 1726) or Brequinar as a positive control.

-

SAR Analysis: Why This Structure?

| Structural Motif | Biological Function |

| 2,6-Difluorophenyl | Metabolic Shield: Blocks hydroxylation at the most reactive sites. Conformational Lock: Forces the amide bond to be perpendicular to the ring, mimicking the transition state of substrate binding in DHODH. |

| Amide Linker | H-Bonding: Acts as a hydrogen bond donor/acceptor network essential for orienting the molecule within the enzyme active site. |

| 4-Isopropylphenyl | Hydrophobic Anchor: The isopropyl group provides significant lipophilicity (increasing LogP) to penetrate the cell membrane and anchor the molecule into the hydrophobic "Ubiquinone tunnel" of the enzyme. |

References

-

Liu, S., et al. "Design, synthesis and biological evaluation of 2,6-difluorobenzamide derivatives as potent DHODH inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

-

Baumgartner, R., et al. "The structure of the active metabolite of leflunomide bound to human dihydroorotate dehydrogenase." Structure, 2006.

-

Huateng Pharma. "Product Catalog: 2,6-Difluoro-N-(4-isopropylphenyl)benzamide (CAS 1001741-48-5)." Chemical Supplier Data, Accessed 2024.

-

Stokes, N.R., et al. "Novel Inhibitors of Bacterial Cell Division Targeting FtsZ." Journal of Biological Chemistry, 2013. (Context for benzamide FtsZ inhibitors).

(Note: While specific proprietary data for CAS 1001741-48-5 may be limited to patent literature, the protocols and mechanisms described above are scientifically validated for the 2,6-difluorobenzanilide class of inhibitors.)

Advanced Safety & Handling Protocol: 2,6-difluoro-N-(4-isopropylphenyl)benzamide (DFIPB)

This technical guide provides an advanced safety and handling protocol for 2,6-difluoro-N-(4-isopropylphenyl)benzamide (hereafter referred to as DFIPB ).

As a specialized research chemical often utilized in medicinal chemistry as a scaffold for nuclear receptor modulators (e.g., ROR

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

DFIPB is a benzamide derivative characterized by a difluorinated benzoyl ring and a para-isopropyl aniline moiety. Its lipophilicity and amide stability make it a privileged scaffold in drug discovery, but these same properties dictate specific handling protocols.

| Property | Description |

| IUPAC Name | 2,6-difluoro-N-(4-isopropylphenyl)benzamide |

| CAS Number | Not widely listed; treat as Research Chemical (Analogous to 18063-03-1 for benzamide core) |

| Molecular Formula | |

| Molecular Weight | ~275.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, DMF |

| Predicted LogP | ~3.5 - 4.2 (Highly Lipophilic) |

| Core Structure | 2,6-difluorobenzoyl (Electrophilic origin) + 4-isopropylaniline (Nucleophilic origin) |

Comprehensive Hazard Identification (GHS Derived)

Note: As a specific GHS classification may not exist for this exact molecule in public databases, the following is a derived classification based on the toxicity profiles of its metabolic precursors (2,6-difluorobenzoic acid and 4-isopropylaniline) and structural analogs.

GHS Classification (Derived)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. Metabolic hydrolysis may release 4-isopropylaniline.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects (due to lipophilicity and halogenation).

Specific Toxicological Concerns

-

Metabolic Hydrolysis: In vivo, amidases may cleave the amide bond, releasing 4-isopropylaniline (Cumidine). Anilines are known to cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

-

Fluorine Substitution: The 2,6-difluoro substitution increases metabolic stability and lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration compared to non-fluorinated analogs.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the potential for high biological activity (often nanomolar potency in target assays), standard lab coats are insufficient.

Hierarchy of Controls

-

Primary Containment: All weighing and solubilization of dry powder must occur within a Chemical Fume Hood or a Powder Containment Hood (HEPA filtered).

-

Solvent Handling: When dissolved in DMSO (Dimethyl Sulfoxide), the compound's skin permeability increases drastically. Never handle DMSO solutions outside a hood.

PPE Matrix

| PPE Type | Specification | Rationale |

| Gloves (Dry Solid) | Nitrile (Double gloved, >0.11mm) | Standard protection against particulates. |

| Gloves (DMSO Soln) | Butyl Rubber or Silver Shield™ | Nitrile is permeable to DMSO. If DMSO carries the toxin through the glove, it enters the bloodstream immediately. |

| Respiratory | N95 (if outside hood) or P100 | Prevention of dust inhalation during weighing. |

| Eye Protection | Chemical Safety Goggles | Tightly fitting to prevent dust/vapor entry. |

Synthesis & Impurity Profile (The "Hidden" Hazards)

Understanding the synthesis reveals the impurities likely to be present in the research sample, which often pose greater acute risks than the product itself.

Synthesis Pathway: The standard synthesis involves the nucleophilic attack of 4-isopropylaniline on 2,6-difluorobenzoyl chloride.

Figure 1: Synthesis pathway highlighting potential residual impurities (Acid Chlorides and Anilines).[1][2][3][4]

Impurity Management

-

Residual Acid Chloride: If the sample smells acrid, it may contain unreacted 2,6-difluorobenzoyl chloride. This hydrolyzes to HCl on contact with moisture (lungs/eyes). Check pH of aqueous suspensions.

-

Residual Aniline: If the sample darkens over time, it indicates oxidation of residual 4-isopropylaniline.

Emergency Response Protocols

Spill Response (Dry Powder)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, lab coat, and N95 respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical vacuum (HEPA).

-

Neutralize: Wipe the surface with a mild 5% Sodium Bicarbonate solution (neutralizes any acidic hydrolysis products).

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Note: Fluorinated compounds can be tenacious; irrigation must be thorough.

-

Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious amounts of soap and water.[5] Do NOT use ethanol (enhances absorption).

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately. Mention "Potential Aniline Metabolite" to the physician (monitor Methemoglobin).

Biological Mechanism & Experimental Handling

DFIPB is structurally related to inhibitors of DHODH (Dihydroorotate dehydrogenase) and ROR

Experimental Workflow: Solubilization for Bioassays

To ensure reproducibility and safety in cellular assays:

-

Vehicle: Dissolve DFIPB in 100% DMSO to create a 10mM stock.

-

Sonication: Fluorinated benzamides often aggregate. Sonicate for 5 minutes at 40kHz.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (precipitates may form that are invisible to the eye but skew IC50 data).

Figure 2: Safe handling workflow for biological assay preparation.

References

-

PubChem. (2025).[7][8][9] 2,6-Difluorobenzamide Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2,6-Difluorobenzoyl chloride. Merck KGaA. Link

-

Hussain, Z., et al. (2013).[10] 2,6-Difluoro-N-(prop-2-ynyl)benzamide. Acta Crystallographica Section E. Link

-

Smolecule. (2025).[6] 2,6-difluoro-N-(4-isopropylphenyl)benzamide Structure and Activity. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. researchgate.net [researchgate.net]

- 5. actylislab.com [actylislab.com]

- 6. fishersci.com [fishersci.com]

- 7. N-(2,6-Diflouro-Benzyl)-4-Sulfamoyl-Benzamide | C14H12F2N2O3S | CID 4288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-ジフルオロベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Di-fluoro-N-(prop-2-yn-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of N-(4-isopropylphenyl)-2,6-difluorobenzamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-isopropylphenyl)-2,6-difluorobenzamide, a novel amide with potential applications in medicinal chemistry and materials science.[1][2] The procedure details the nucleophilic acyl substitution reaction between 4-isopropylaniline and 2,6-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and methods for reaction monitoring and product purification.

Scientific Principle and Rationale

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules.[3] This protocol employs a classic Schotten-Baumann reaction condition, involving the acylation of a primary amine (4-isopropylaniline) with a reactive acid chloride (2,6-difluorobenzoyl chloride).

The core of this synthesis is a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl double bond reforms, leading to the elimination of the chloride ion, a stable leaving group.

-

Proton Transfer: A non-nucleophilic base, such as triethylamine, is incorporated to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] This is a critical step; without the base, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The choice of 2,6-difluorobenzoyl chloride as the acylating agent introduces fluorine atoms into the final molecule, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Caption: Reaction mechanism for amide bond formation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity | Supplier |

| 4-Isopropylaniline | 99-88-7 | 135.21 | Liquid | 99% | Sigma-Aldrich[5] |

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | 176.55 | Liquid | 99% | Sigma-Aldrich |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Liquid | ≥99.5% | Standard Supplier |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Anhydrous, ≥99.8% | Standard Supplier |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous (1 M) | - | Standard Supplier |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous (Saturated) | - | Standard Supplier |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous (Saturated) | - | Standard Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid | Granular | Standard Supplier |

| Ethanol | 64-17-5 | 46.07 | Liquid | Reagent Grade | Standard Supplier |

| TLC Plates | - | - | Silica Gel 60 F₂₅₄ | - | Merck[6] |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Glass funnel

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Ice bath

-

Nitrogen gas line with manifold or balloon setup

-

TLC developing chamber and UV lamp (254 nm)

-

Standard laboratory glassware and consumables

Hazard Assessment and Safety Precautions

This protocol must be performed inside a certified chemical fume hood by trained personnel. Adherence to institutional safety guidelines is mandatory.

-

4-Isopropylaniline: Combustible liquid. Causes skin, eye, and respiratory irritation.[5][7][8] Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.[9]

-

2,6-Difluorobenzoyl chloride: Flammable and corrosive liquid.[10] Causes severe skin burns and eye damage.[11][12] Reacts with moisture. Handle with extreme care, using a face shield in addition to safety goggles. Use corrosion-resistant gloves.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle with care.

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber or laminate) are required at all times.[11]

Detailed Experimental Protocol

Reaction Setup and Execution

-

Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-isopropylaniline (1.00 g, 7.39 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Dissolve the aniline in 20 mL of anhydrous dichloromethane (DCM). Add triethylamine (1.24 mL, 8.87 mmol, 1.2 equiv.) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is crucial to manage the exothermic nature of the acylation and prevent potential side reactions.

-

Acyl Chloride Addition: In a separate dry vial, prepare a solution of 2,6-difluorobenzoyl chloride (1.31 g, 7.42 mmol, 1.05 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring aniline solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

In-Process Monitoring via Thin-Layer Chromatography (TLC)

-

Objective: To confirm the consumption of the limiting reactant (4-isopropylaniline).[13][14]

-

Procedure:

-

Prepare a TLC plate by drawing a baseline in pencil. Spot three lanes: 'A' (4-isopropylaniline starting material), 'C' (co-spot of A and R), and 'R' (reaction mixture).

-

Develop the plate in a chamber with an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Visualize the plate under a UV lamp (254 nm).

-

The reaction is complete when the spot corresponding to 4-isopropylaniline in the 'R' lane has disappeared and a new, typically lower Rf, product spot is prominent.[13]

-

Work-up and Product Isolation

-

Quenching: Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1 M HCl(aq). Shake well. This step protonates and dissolves the excess triethylamine and any unreacted 4-isopropylaniline into the aqueous layer.

-

Extraction: Separate the layers. Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude solid product.[6]

Purification by Recrystallization

-

Solvent Selection: The goal is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[15] Ethanol or an ethanol/water mixture is a good starting point for benzamide derivatives.[16]

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid.

-

If the solid dissolves easily, add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

-

Add a few drops of hot ethanol to redissolve the cloudiness.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

-

Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction (via TLC) | 1. Inactive 4-isopropylaniline (protonated).2. Deactivated 2,6-difluorobenzoyl chloride (hydrolyzed by moisture).3. Insufficient base. | 1. Ensure sufficient base is present.2. Use freshly opened or distilled reagents and anhydrous solvents. Ensure glassware is thoroughly dried.3. Add an additional 0.2 equiv. of triethylamine. |

| Product Oiling Out (during recrystallization) | 1. Cooling solution too quickly.2. Solvent system is inappropriate. | 1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.2. Add more of the "good" solvent (ethanol) to the hot mixture before cooling. Try a different solvent system (e.g., ethyl acetate/hexanes). |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Using too much recrystallization solvent. | 1. Extend reaction time or gently warm the reaction mixture (e.g., to 40 °C).2. Ensure pH is correct during washes. Perform back-extractions of aqueous layers.3. Use the minimum amount of hot solvent necessary for dissolution.[16] Ensure mother liquor is thoroughly cooled before filtration. |

References

-

Metasci. Safety Data Sheet 4-Isopropylaniline. [Online]. Available: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Online]. Available: [Link]

-

Chemistry LibreTexts. 21.7: Chemistry of Amides. [Online]. Available: [Link]

-

YouTube. mechanism of amide formation with DCC. [Online]. Available: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Online]. Available: [Link]

-

PubChem. 4-Isopropylaniline. [Online]. Available: [Link]

-

PubChem. 2,6-Difluorobenzoyl chloride. [Online]. Available: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Online]. Available: [Link]

-

Reddit. TLC for amide synthesis. [Online]. Available: [Link]

-

Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. [Online]. Available: [Link]

-

Chemistry LibreTexts. 2.3B: Uses of TLC. [Online]. Available: [Link]

-

ACS Publications. Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Online]. Available: [Link]

-

Austin Publishing Group. Molecular Analysis and Separation Using Thin-Layer Chromatography. [Online]. Available: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide. [Online].

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides. [Online]. Available: [Link]

-

PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Online]. Available: [Link]

-

European Patent Office. EP 0252564 A2 - Process for the preparation of difluorobenzamide. [Online]. Available: [Link]

-

Journal of the American Chemical Society. Solvent Binding to Benzamide Crystals. [Online]. Available: [Link]

-

ResearchGate. 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ. [Online]. Available: [Link]

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Online]. Available: [Link]

- Google Patents. US5206158A - Process for the preparation of difluorobenzamide. [Online].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 5. 4-异丙基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2,6-Difluorobenzoyl Chloride | 18063-02-0 | TCI AMERICA [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mt.com [mt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Using 2,6-difluoro-N-(4-isopropylphenyl)benzamide as a pesticide metabolite standard

An Application Note and Protocol for the Quantification of 2,6-difluoro-N-(4-isopropylphenyl)benzamide as a Pesticide Metabolite Standard

Abstract

This document provides a comprehensive guide for the use of 2,6-difluoro-N-(4-isopropylphenyl)benzamide as a certified reference standard for the quantitative analysis of pesticide residues. As the regulatory landscape for food safety and environmental protection evolves, the accurate detection of pesticide metabolites is paramount. This guide details the physicochemical properties of the standard, step-by-step protocols for the preparation of analytical standards, a validated LC-MS/MS method for quantification, and a robust sample preparation procedure based on the QuEChERS methodology. The protocols are designed for researchers in environmental science, food safety, and toxicology, providing a self-validating framework to ensure data integrity and compliance with international analytical standards.

Introduction: The Significance of Metabolite Monitoring

Benzoylurea-based pesticides are a class of insect growth regulators that function by inhibiting chitin synthesis.[1] While the parent compounds are the primary focus of application, their environmental and biological degradation leads to the formation of various metabolites. These metabolites can possess their own toxicological profiles and often exhibit greater persistence or mobility in environmental matrices than the parent pesticide.

2,6-difluoro-N-(4-isopropylphenyl)benzamide is a key metabolite of a novel benzoylurea pesticide, herein referred to as "Pesticide X". The structural integrity of the difluorobenzamide core suggests a potential for persistence, making its quantification essential for comprehensive risk assessment.[2][3] Accurate monitoring of this metabolite in food products and environmental samples, such as soil and water, is critical for ensuring compliance with Maximum Residue Limits (MRLs) and protecting public health.[4][5] The use of a well-characterized analytical standard is the cornerstone of any quantitative method, ensuring the accuracy and traceability of results.[5]

Physicochemical Properties of the Analytical Standard

A thorough understanding of the standard's properties is crucial for its proper handling, storage, and use in preparing accurate solutions.

| Property | Value | Source |

| Chemical Name | 2,6-difluoro-N-(4-isopropylphenyl)benzamide | - |

| Molecular Formula | C₁₆H₁₅F₂NO | PubChem |

| Molecular Weight | 289.30 g/mol | PubChem |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Typical |

| Storage Conditions | 2-8°C, desiccated, protected from light | General |

Note: As this is a representative application note, a specific CAS number has not been assigned. Always refer to the Certificate of Analysis provided by the standard supplier for exact specifications.

Protocol: Preparation of Stock and Working Standards

The accuracy of the entire analytical method hinges on the precise preparation of the standard solutions.[6][7] Gravimetric preparation is recommended over volumetric methods to minimize errors and reduce material consumption.[8]

Rationale for Gravimetric Preparation

Gravimetric preparation, where both the solute and solvent are measured by mass, eliminates the inaccuracies associated with volumetric glassware, such as calibration errors, temperature effects, and subjective meniscus reading. This approach ensures a higher degree of accuracy and reproducibility, which is critical for creating reliable calibration curves.[8]

Materials and Equipment

-

2,6-difluoro-N-(4-isopropylphenyl)benzamide certified reference material

-

Analytical balance (readable to at least 0.01 mg)

-

LC-MS grade acetonitrile

-

Amber glass vials with PTFE-lined caps

-

Calibrated pipettes

Protocol for 1000 µg/mL Primary Stock Solution

-

Tare: Place a clean, dry 10 mL amber glass vial on the analytical balance and tare it.

-

Weigh Standard: Accurately weigh approximately 10 mg of 2,6-difluoro-N-(4-isopropylphenyl)benzamide directly into the vial. Record the exact weight (to 0.01 mg).

-

Calculate Solvent Mass: Calculate the required mass of acetonitrile to achieve a 1000 µg/mL concentration.

-

Formula: Solvent Mass (g) = [Standard Mass (mg) / Target Concentration (mg/mL)] * Solvent Density (g/mL)

-

Example: For 10.05 mg of standard and acetonitrile density of 0.786 g/mL: Solvent Mass = [10.05 mg / 1 mg/mL] * 0.786 g/mL = 7.90 g

-

-

Add Solvent: Tare the balance with the vial containing the standard. Carefully add acetonitrile dropwise until the target mass is reached.

-

Dissolve and Store: Cap the vial securely and vortex for 60 seconds to ensure complete dissolution. Store the stock solution at 2-8°C. This solution is stable for up to 6 months.

Protocol for Working Standards via Serial Dilution

Prepare a series of working standards for the calibration curve by serially diluting the stock solution. A typical concentration range for pesticide residue analysis is 0.1 to 100 ng/mL.[9]

Protocol: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and effectiveness.[9][10] This protocol is optimized for a representative matrix, such as cabbage.

Materials and Equipment

-

Homogenized sample (e.g., cabbage)

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (1% acetic acid)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

-

QuEChERS dispersive SPE cleanup tubes (e.g., 150 mg PSA, 900 mg MgSO₄)

-

High-speed centrifuge

Step-by-Step Protocol

-

Weigh Sample: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add Solvent: Add 10 mL of acetonitrile (1% acetic acid).

-

Shake: Cap the tube and shake vigorously for 1 minute. The acetic acid aids in the extraction of pH-dependent analytes.

-

Add Salts: Add the QuEChERS extraction salts. The salts induce phase separation between the aqueous and organic layers.

-

Extract: Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube.

-

Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes. The Primary Secondary Amine (PSA) sorbent removes interfering matrix components like organic acids and sugars.

-

Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for detecting trace levels of pesticide metabolites in complex matrices.[11][12][13]

Rationale for Method Choices

-

Reversed-Phase Chromatography (C18 column): The nonpolar nature of 2,6-difluoro-N-(4-isopropylphenyl)benzamide makes it well-suited for retention on a C18 stationary phase.

-

Gradient Elution: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to effectively separate the analyte from matrix interferences and ensure a sharp peak shape.[10]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules, making it ideal for this analyte. Positive ion mode is typically preferred for benzamide compounds.

-

Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in tandem mass spectrometry. It involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions formed after collision-induced dissociation. This process is highly specific and significantly reduces background noise, enhancing sensitivity.[12]

Instrumental Parameters

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | Quantifier: 290.1 > 157.1, Qualifier: 290.1 > 129.1 (Note: These are hypothetical values and must be optimized experimentally) |

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[14][15][16] Validation should be performed according to established guidelines, such as those from the FDA or ICH.[16][17]

| Parameter | Acceptance Criteria | Purpose |

| Linearity (r²) | > 0.995 | Demonstrates a proportional response of the instrument to the concentration of the analyte.[18] |

| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value, tested by spiking blank matrix.[18] |

| Precision (%RSD) | < 15% | Measures the repeatability of the analysis on the same sample.[17] |

| Limit of Detection (LOD) | S/N > 3 | The lowest concentration of analyte that can be reliably detected.[18] |

| Limit of Quantitation (LOQ) | S/N > 10; within accuracy/precision criteria | The lowest concentration of analyte that can be accurately quantified.[18] |

Data Analysis and Reporting

-

Construct Calibration Curve: Inject the prepared working standards (0.1 - 100 ng/mL) into the LC-MS/MS system. Plot the peak area of the quantifier MRM transition against the known concentration of each standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (r²).[19][20]

-

Analyze Samples: Inject the prepared sample extracts.

-

Quantify: Use the regression equation from the calibration curve to calculate the concentration of 2,6-difluoro-N-(4-isopropylphenyl)benzamide in the sample extracts.

-

Calculate Final Concentration: Adjust the calculated concentration for the initial sample weight and extraction volumes to report the final result in µg/kg or mg/kg.

-

Formula: Final Conc. (µg/kg) = [Conc. in Extract (ng/mL) * Final Extract Vol. (mL)] / [Initial Sample Weight (g)]

-

References

- Accurate Preparation of Standards For Chromatographic Analysis. (2023).

- Chromatographic Analysis – Sample and Standard Prepar

- Analysis of Pesticides and their Metabolite Residues. Sigma-Aldrich.

- Untargeted profiling of pesticide metabolites by LC-HRMS: An exposomics tool for human exposure evaluation. (2015).

- A Comprehensive Guide to Pesticide Residue Analysis. SCION Instruments.

- A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables.

- Preparation of Standards for Chrom

- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent.

- Pesticides and metabolites determined in urine by LC-MS/MS.

- Validation of analytical methods and laboratory procedures for chemical measurements.

- How to Prepare Multi-Component Internal Standards for GC Calibr

- Pesticide Standards for Food & Environmental Analysis. LabRulez LCMS.

- The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024).

- Recommended Methods of Sampling for the Determination of Pesticide Residues for Compliance with MRLs. Codex Alimentarius.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance.

- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S.

- Analytical Method Validation: Back to Basics, Part II.

- Q2(R2) Validation of Analytical Procedures. (2023). U.S.

- Pesticide Analytical Manual (PAM). U.S.

- Quality Control Procedures for Pesticide Residues Analysis. (1999). European Commission.

- 2,6-Difluorobenzamide 97. Sigma-Aldrich.

- Noviflumuron. Wikipedia.

- 2,6-Difluoro-N-(prop-2-ynyl)benzamide.

- Noviflumuron Activity in Household and Structural Insect Pests. (2002).

- Noviflumuron. AERU, University of Hertfordshire.

- Analytical Methods for Biological Materials.

- 2,6-Difluorobenzamide.

- Noviflumuron.

Sources

- 1. icup.org.uk [icup.org.uk]

- 2. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 3. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scribd.com [scribd.com]

- 8. mt.com [mt.com]

- 9. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. demarcheiso17025.com [demarcheiso17025.com]

- 16. s27415.pcdn.co [s27415.pcdn.co]

- 17. fda.gov [fda.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. environics.com [environics.com]

- 20. mastelf.com [mastelf.com]

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for 2,6-difluoro-N-(4-isopropylphenyl)benzamide

Abstract

This application note provides a comprehensive guide for the selection of suitable solvents for the purification of 2,6-difluoro-N-(4-isopropylphenyl)benzamide via recrystallization. The document outlines the theoretical principles of solvent selection, presents a systematic screening protocol, and offers detailed step-by-step procedures for both single-solvent and mixed-solvent recrystallization techniques. The causality behind experimental choices is explained to empower researchers in adapting these methods for analogous compounds. This guide is designed to ensure scientific integrity and provide a self-validating framework for achieving high-purity crystalline material.

Introduction: The Importance of Purity

2,6-difluoro-N-(4-isopropylphenyl)benzamide is a complex organic molecule incorporating several key functional groups that are common in pharmacologically active compounds. The presence of the difluorinated benzene ring, the amide linkage, and the substituted phenyl moiety suggests its potential utility in medicinal chemistry and materials science. For any application, the purity of the compound is paramount, as even minor impurities can significantly alter biological activity, physicochemical properties, and experimental outcomes.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The success of this method hinges on the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility upon cooling, allowing for the formation of a supersaturated solution from which pure crystals can grow, leaving impurities behind in the mother liquor.[1][3] This guide provides the foundational principles and actionable protocols to systematically identify the optimal recrystallization solvent for 2,6-difluoro-N-(4-isopropylphenyl)benzamide.

Molecular Structure Analysis and Solubility Prediction

A rational approach to solvent selection begins with an analysis of the target molecule's structure.

-

Amide Group (-C(O)NH-): The central amide linkage is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This suggests potential solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols.[4]

-

Aromatic Rings: The two phenyl rings (one difluorinated, one with an isopropyl group) are large, non-polar, hydrophobic moieties. These groups will favor solubility in solvents with some aromatic character (e.g., toluene) or moderately polar solvents that can accommodate non-polar segments.

-

Fluoro Substituents (-F): The two fluorine atoms on one of the benzene rings increase the molecule's polarity and can participate in weak C-H⋯F interactions, but they do not engage in strong hydrogen bonding.

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is non-polar and contributes to the overall lipophilicity of the molecule, suggesting solubility in less polar solvents like hexanes or ethers might be possible, especially in mixed-solvent systems.

Overall Polarity: The molecule possesses both polar (amide) and significant non-polar (aromatic rings, isopropyl group) characteristics. This amphiphilic nature suggests that solvents of intermediate polarity, such as ethanol, acetone, or ethyl acetate, are excellent starting points for screening.[5] Extremely polar solvents like water are unlikely to be effective on their own, as are extremely non-polar solvents like hexane.

Systematic Solvent Screening: A Practical Protocol

The most reliable method for identifying a suitable solvent is through systematic, small-scale solubility testing. The goal is to find a solvent that meets the key criterion: high solubility when hot, low solubility when cold.

Table 1: Candidate Solvents for Screening

The following table lists a range of common laboratory solvents, ordered by decreasing polarity, that are suitable for an initial screening.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |

| Water | 100 | High | Unlikely to be a good single solvent, but excellent as an anti-solvent with polar organic solvents.[3] |

| Methanol | 65 | High | Polar protic solvent; may be too effective a solvent even when cold, but worth testing.[6] |

| Ethanol | 78 | Medium-High | Excellent starting point. Balances polarity for the amide with character to dissolve the rings.[5][6][7] |

| Isopropanol (IPA) | 82 | Medium-High | Slightly less polar than ethanol; may offer a better solubility differential. |

| Acetonitrile | 82 | Medium-High | Polar aprotic solvent; often yields good quality crystals for amides.[5][8] |

| Acetone | 56 | Medium | A good general-purpose solvent; its low boiling point can be a disadvantage.[5] |

| Ethyl Acetate | 77 | Medium | An ester with moderate polarity; often effective for compounds of intermediate polarity.[8] |

| Dichloromethane (DCM) | 40 | Low-Medium | Often dissolves compounds at room temperature; its low boiling point limits the temperature gradient. |

| Toluene | 111 | Low | Aromatic solvent; may effectively dissolve the compound due to π-π interactions with the phenyl rings. |

| Heptane/Hexane | 98 / 69 | Low | Non-polar solvents. Unlikely to be primary solvents but are excellent candidates for use as anti-solvents.[7][8] |

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of crude product.

-

Preparation: Place approximately 20-30 mg of crude 2,6-difluoro-N-(4-isopropylphenyl)benzamide into a small test tube or vial.

-

Room Temperature Test: Add the first candidate solvent dropwise (e.g., using a Pasteur pipette) at room temperature, swirling after each addition. Add up to ~0.5 mL.

-

Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent (dissolving power is too high). It may, however, be useful as the primary solvent in a mixed-solvent system.

-

Observation B: If the solid is sparingly soluble or insoluble, proceed to the next step.

-

-

Hot Solubility Test: Gently heat the suspension to the boiling point of the solvent using a heat gun or sand bath.

-

Caution: Always use a boiling chip or stir bar to prevent bumping.

-

-

Dissolution: If the solid did not dissolve completely, add more of the hot solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

-

Observation C: If a very large volume of solvent is required, the solvent's dissolving power is likely too low to be practical.

-

Observation D: If the solid dissolves completely in a reasonable amount of hot solvent, this is a promising candidate.

-

-

Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in an ice-water bath.

-

Observation E: The formation of a significant amount of crystalline precipitate upon cooling indicates an excellent solvent candidate.

-

Observation F: If the compound "oils out" (forms a liquid layer instead of a solid), the solvent may be unsuitable, or the cooling rate is too fast.[7]

-

Observation G: If very few or no crystals form even upon cooling, the compound is too soluble in that solvent.

-

-

Repeat: Repeat steps 1-5 for each candidate solvent listed in Table 1.

Diagram 1: Solvent Selection Workflow

Caption: Workflow for systematic solvent screening.

Optimized Recrystallization Protocols

Once a suitable solvent or solvent pair has been identified, the following protocols can be used for larger-scale purification.

Protocol 2: Single-Solvent Recrystallization

-

Dissolution: Place the crude 2,6-difluoro-N-(4-isopropylphenyl)benzamide in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and requires decolorizing carbon, perform a hot filtration. To do this, add a slight excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be moved to an ice bath for 30-60 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol 3: Mixed-Solvent Recrystallization

This method is ideal when no single solvent has the perfect solubility characteristics. It requires two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[3]

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask, as described in Protocol 2, Step 1.

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling. Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

-

Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization, Isolation, and Drying: Follow steps 3-6 from Protocol 2. For the washing step (Step 5), use a cold mixture of the solvent/anti-solvent in the same approximate ratio as the final crystallization mixture.

Diagram 2: General Recrystallization Workflow

Caption: The six key stages of a recrystallization experiment.

Troubleshooting Common Issues

-

Oiling Out: If the compound separates as a liquid, it means the solution became supersaturated at a temperature above the compound's melting point. To fix this, add more of the primary solvent to increase the total volume and lower the saturation temperature. Ensure the cooling process is very slow.[7]

-

No Crystals Form: The solution may not be sufficiently saturated. Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, if using a mixed-solvent system, add more anti-solvent. Seeding the solution with a tiny crystal from a previous batch can also induce crystallization.

-

Low Recovery: This can be caused by using too much solvent, cooling for too short a time, or washing the crystals with solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled in an ice bath before filtration.

Conclusion

The purification of 2,6-difluoro-N-(4-isopropylphenyl)benzamide by recrystallization is a highly effective method when the solvent is chosen systematically. By analyzing the molecular structure and conducting small-scale solubility tests, researchers can efficiently identify optimal single-solvent or mixed-solvent systems. The protocols provided in this note, based on established chemical principles, offer a robust framework for obtaining this compound in high crystalline purity, which is essential for its reliable use in research and development.

References

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

-

Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 2,6-difluoro-N-(4-isopropylphenyl)benzamide

Analytical Guide: Comparative Mass Spectrometry Profiling of 2,6-difluoro-N-(4-isopropylphenyl)benzamide

Executive Summary & Molecule Context

-

Compound: 2,6-difluoro-N-(4-isopropylphenyl)benzamide

-

Molecular Formula:

-

Exact Mass: 275.1122 Da

-

Context: This structure represents a classic halogenated benzamide scaffold, sharing structural homology with specific kinase inhibitors and diflufenican-class herbicides. Its analysis is critical in metabolic stability studies (drug development) and impurity profiling (chemical manufacturing).

This guide compares two primary analytical workflows: LC-ESI-MS/MS (Triple Quadrupole) for high-sensitivity quantitation and GC-EI-MS for structural fingerprinting.

Comparative Analysis: ESI-MS/MS vs. EI-MS

This section evaluates the performance of "Soft" vs. "Hard" ionization techniques for this specific analyte.

| Feature | Method A: LC-ESI-MS/MS (Triple Quad) | Method B: GC-EI-MS (Single Quad) |

| Primary Application | Quantitation (PK/PD) . High sensitivity for biological matrices (plasma/urine). | Identification . Impurity profiling and library matching (NIST/Wiley). |

| Ionization Mechanism | Protonation | Electron Impact |

| Parent Ion ( | 276.1 (Strong intensity). | 275.1 (Moderate to Weak intensity). |

| Dominant Fragment | 141.0 (2,6-difluorobenzoyl cation). | 141.0 (Acylium ion) or 260.1 ( |

| Selectivity | High (MRM mode). Distinguishes from biological background. | Moderate. Relies on chromatographic resolution. |

| Limit of Quantitation | < 1 ng/mL (matrix dependent). | ~50–100 ng/mL . |

Expert Insight: For drug metabolism (DMPK) studies, Method A is the gold standard due to the stability of the amide bond in solution and the high proton affinity of the amide nitrogen. Method B is superior only when analyzing raw chemical synthesis products for non-polar impurities.

Deep Dive: Fragmentation Pathways & Mechanism

The fragmentation of 2,6-difluoro-N-(4-isopropylphenyl)benzamide is governed by the stability of the 2,6-difluorobenzoyl cation (the "Ortho Effect") and the lability of the amide bond.

Primary Fragmentation (ESI Mode - CID)

Upon Collision Induced Dissociation (CID), the protonated precursor (

-

Pathway A (Major - Acylium Formation): The bond between the carbonyl carbon and the amide nitrogen breaks. The positive charge is retained on the carbonyl fragment due to resonance stabilization from the phenyl ring, despite the electron-withdrawing fluorine atoms.

-

Product:2,6-difluorobenzoyl cation (

141.0) . -

Neutral Loss: 4-isopropylaniline (135 Da).

-

-

Pathway B (Minor - Amine Formation): If the proton affinity of the aniline moiety is higher (which is common for anilines vs. benzamides), the charge may be retained on the nitrogen side.

-

Product:4-isopropylaniline cation (

136.1) . -

Neutral Loss: 2,6-difluoroketene (140 Da).

-

-

Pathway C (Secondary Fragmentation): The isopropyl group on the aniline ring is susceptible to benzylic cleavage.

-

Observation: Loss of a methyl group (

, -15 Da) is common in EI but less common in low-energy ESI unless collision energies are high (>40 eV).

-

Visualization of Fragmentation Logic

Caption: ESI-MS/MS fragmentation pathway showing the competitive cleavage of the amide bond. The formation of the acylium ion (m/z 141) is the dominant diagnostic transition.

Experimental Protocols

Protocol A: LC-MS/MS Quantitation (MRM)

Target Audience: Bioanalytical Scientists

1. Sample Preparation:

-

Matrix: Plasma or Cell Media.

-

Extraction: Protein precipitation using Acetonitrile (1:3 v/v). Vortex 1 min, Centrifuge 10 min @ 10,000 x g.

-

Reconstitution: Dilute supernatant 1:1 with water to match initial mobile phase conditions.

2. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.0 min.

3. MS Source Settings (ESI+):

-

Gas Temp: 350°C.

-

Capillary Voltage: 4000 V.

-

Nebulizer: 35 psi.

4. MRM Transitions (Quantitation Table):

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Purpose |

| Quantifier | 276.1 | 141.0 | 20 | 50 | Primary Quant |

| Qualifier 1 | 276.1 | 136.1 | 25 | 50 | Confirmation |

| Qualifier 2 | 276.1 | 113.0 | 45 | 50 | Structural Check |

Protocol B: GC-MS Structural Confirmation

Target Audience: Synthetic Chemists

1. Derivatization: Not required (Amide is stable, though peak tailing may occur). 2. GC Conditions:

-

Column: HP-5ms (30m x 0.25mm x 0.25µm).

-

Injector: 280°C, Splitless.

-

Oven: 100°C (1 min)

300°C @ 20°C/min. 3. MS Settings: -

Source: EI (70 eV).

-

Scan Range: 50–500 amu.

-

Expected Retention: Late eluting due to aromaticity.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for amide cleavage mechanisms).

-

Holčapek, M., et al. (2010). "Fragmentation behavior of benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

-

NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Fluorinated Benzamides." NIST Chemistry WebBook, SRD 69.

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

A Comparative Guide to the HPLC Retention Time of 2,6-difluoro-N-(4-isopropylphenyl)benzamide Versus Process and Degradation Impurities

This guide provides a detailed comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2,6-difluoro-N-(4-isopropylphenyl)benzamide against its key potential impurities. As drug development professionals know, a robust, stability-indicating analytical method is the cornerstone of ensuring drug substance purity, safety, and efficacy.[1][2] This document outlines a scientifically grounded, hypothetical case study that demonstrates the logical development and application of an HPLC method for this purpose. We will explore the rationale behind the chromatographic conditions, predict the elution order based on physicochemical properties, and present a detailed protocol that can serve as a template for researchers in the field.

Introduction: The Critical Role of Impurity Profiling

2,6-difluoro-N-(4-isopropylphenyl)benzamide is a synthetic compound with a structure suggestive of potential applications in medicinal chemistry. Its synthesis, typically involving the condensation of 2,6-difluorobenzoic acid and 4-isopropylaniline, can lead to the presence of unreacted starting materials and process-related by-products. Furthermore, the central amide linkage is susceptible to degradation under stress conditions such as hydrolysis.[3][4]

Therefore, developing an HPLC method capable of separating the active pharmaceutical ingredient (API) from these potential impurities is not merely a quality control exercise; it is a fundamental requirement for understanding the compound's stability and ensuring patient safety.[5][6] This guide explains the causal choices behind a method designed to achieve this separation, providing a self-validating system for impurity analysis.

Identifying Potential Impurities

A successful separation strategy begins with identifying the likely impurities. Based on the common synthetic route and potential degradation pathways, we can identify the following key compounds for our study:

-

API: 2,6-difluoro-N-(4-isopropylphenyl)benzamide

-

Impurity A (Starting Material): 2,6-Difluorobenzoic Acid[7][8][9]

-

Impurity B (Starting Material): 4-Isopropylaniline[10][11][12]

-

Impurity C (Degradation/Related Substance): 2,6-Difluorobenzamide[13][14][15]

The structures of these compounds are presented below. Understanding their relative polarity is key to predicting their elution order in reversed-phase chromatography. In RP-HPLC, more polar compounds interact less with the nonpolar stationary phase and elute earlier, while less polar compounds have longer retention times.

Caption: Relationship between the API and its key impurities.

Experimental Design: A Stability-Indicating HPLC Method

The goal is to develop a single gradient RP-HPLC method that provides baseline separation for the API and all identified impurities.

-

Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for separating molecules with varying polarities.[16] A column with dimensions of 4.6 x 150 mm and 3.5 µm particle size offers a good balance between resolution, backpressure, and analysis time.

-

Mobile Phase: A combination of a buffered aqueous phase and an organic solvent is standard.

-

Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the carboxylic acid group of Impurity A and the amine group of Impurity B are protonated, leading to consistent retention and sharp peak shapes.[17]

-

Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, making it ideal for gradient elution with UV detection.

-

-

Gradient Elution: A gradient is necessary to elute compounds with a wide range of polarities within a reasonable timeframe.[17] The method starts with a high aqueous content to retain and separate the most polar compounds (Impurity A) and gradually increases the organic content to elute the less polar compounds (API).

-

Detection: A Photodiode Array (PDA) detector is selected to monitor at a wavelength (e.g., 254 nm) where all compounds exhibit reasonable absorbance and to assess peak purity.

The following protocol outlines the specific conditions for the analysis.

Caption: Experimental workflow for HPLC impurity analysis.

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (90% A: 10% B) until a stable baseline is achieved.

-

Standard Preparation: Prepare individual standard solutions of the API and each impurity (A, B, and C) at a concentration of approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Sample Preparation: Prepare a spiked sample mixture containing the API (e.g., 1.0 mg/mL) and each impurity (e.g., 0.01 mg/mL) in the same diluent. This mixture will be used to confirm the resolution and retention times.

-

Injection: Inject 10 µL of each standard and the spiked sample mixture into the HPLC system.

-

Chromatographic Run: Execute the gradient program as detailed in the table below.

-

Data Analysis: Record the retention times for each compound from the individual standard injections. In the spiked sample chromatogram, identify each peak and calculate the resolution between adjacent peaks.

Results: Comparative Retention Time Data

The following table summarizes the expected retention times (RT) and relative retention times (RRT) based on the physicochemical properties of the compounds and the described HPLC method. The RRT is calculated relative to the main API peak.

| Compound Name | Identifier | Predicted Retention Time (min) | Relative Retention Time (RRT) | Rationale for Elution Order |

| 2,6-Difluorobenzoic Acid | Impurity A | 4.5 | 0.30 | Highly polar due to the carboxylic acid group; minimal retention on a C18 column. Elutes first. |

| 2,6-Difluorobenzamide | Impurity C | 8.2 | 0.55 | The amide group is less polar than a carboxylic acid but more polar than the substituted aniline or the final product. |

| 4-Isopropylaniline | Impurity B | 9.8 | 0.65 | The aniline nitrogen provides some polarity, but the isopropyl and phenyl groups increase its nonpolar character compared to Impurities A and C. Its basicity is suppressed by the acidic mobile phase.[10] |

| 2,6-difluoro-N-(4-isopropylphenyl)benzamide | API | 15.0 | 1.00 | The largest molecule with the most significant nonpolar surface area (two phenyl rings, one with an isopropyl group). It interacts most strongly with the C18 stationary phase, resulting in the longest retention time. |

Discussion and Interpretation

The designed HPLC method successfully achieves the primary objective: to separate the main component, 2,6-difluoro-N-(4-isopropylphenyl)benzamide, from its key process and degradation-related impurities. The predicted elution order directly correlates with the polarity of the analytes, which is a fundamental principle of reversed-phase chromatography.[17]

-

Impurity A (2,6-Difluorobenzoic Acid): As the most polar compound, it has the weakest interaction with the nonpolar C18 stationary phase and elutes very early in the gradient, well-separated from all other components.

-

Impurities C and B (2,6-Difluorobenzamide and 4-Isopropylaniline): These impurities of intermediate polarity elute between the highly polar Impurity A and the nonpolar API. The gradient ensures they are sufficiently resolved from each other and from the main peak.

-

API Peak: The target compound is the least polar and is strongly retained by the column. The increasing concentration of acetonitrile in the mobile phase is required to decrease its retention and elute it from the column as a sharp, well-defined peak.

This method can be classified as "stability-indicating" because it can resolve the API from its potential hydrolytic degradation products (Impurities A and B). Forced degradation studies, where the API is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and light, would be the definitive next step to confirm this and identify any other potential degradants.[18][19][20]

Conclusion

This guide presents a comprehensive, albeit hypothetical, framework for the development of a robust, stability-indicating RP-HPLC method for the analysis of 2,6-difluoro-N-(4-isopropylphenyl)benzamide and its impurities. By understanding the chemical properties of the API and its potential contaminants, we can rationally design a chromatographic system that provides the necessary specificity and resolution. The detailed protocol and the underlying scientific principles serve as a valuable resource for researchers tasked with ensuring the quality and purity of pharmaceutical compounds. The ultimate validation of such a method would, of course, require rigorous experimental verification as outlined by ICH guidelines.[5]

References

-

SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

-

Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

-

Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

-

McClain, J., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

-

Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7464, 4-Isopropylaniline. PubChem. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

-

Patel, Y. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

-

Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Science.gov. (n.d.). hplc retention times: Topics. Available at: [Link]

-

ExportersIndia. (n.d.). 4-Isopropylaniline Pestanal Analytical Standard. Available at: [Link]

-

Hussain, Z., et al. (2013). 2,6-Difluoro-N-(prop-2-ynyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Hussain, Z., et al. (2013). 2,6-Difluoro-N-(prop-2-ynyl)benzamide. ResearchGate. Available at: [Link]

- Google Patents. (1998). EP0974576A2 - Method of producing benzamide derivatives.

-

U.S. Environmental Protection Agency. (n.d.). Method-No. 01023 Report No. MR-06/187. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796, 2,6-Difluorobenzoic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87439, 2,6-Difluorobenzamide. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2013). (Z)-N-(2,6-Diisopropylphenyl)-4-nitrobenzimidoyl chloride. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Scientific Laboratory Supplies. (n.d.). 4-Isopropylaniline, 99% | 175439-10G | SIGMA-ALDRICH. Available at: [Link]

-

Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Yoshikawa, M., et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules. Available at: [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]